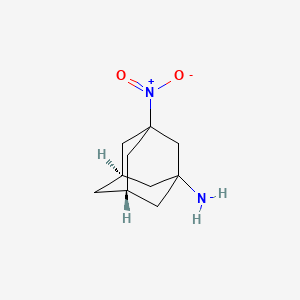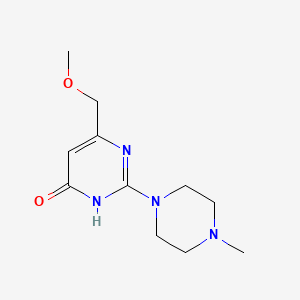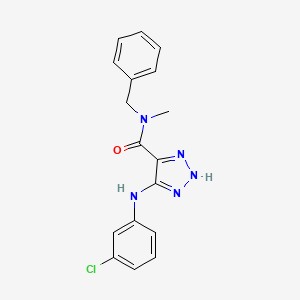
(1r,3s,5R,7S)-3-Nitroadamantan-1-amine (Vildagliptin Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon, and features both an amino group and a nitro group attached to the adamantane framework.
Méthodes De Préparation
The synthesis of 1-amino-3-nitroadamantane typically involves nitration and amination reactions. One common method starts with adamantane, which undergoes nitration to form 1-nitroadamantane. This intermediate is then subjected to amination to yield 1-amino-3-nitroadamantane . The reaction conditions often involve the use of mixed acids for nitration and ammonia or amines for the amination step .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
1-Amino-3-nitroadamantane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in diaminoadamantane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles like halides or alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action for 1-amino-3-nitroadamantane involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate for Vildagliptin, it inhibits the enzyme dipeptidyl peptidase 4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels.
Comparaison Avec Des Composés Similaires
1-Amino-3-nitroadamantane can be compared to other adamantane derivatives, such as:
1-Amino-3,5-dinitroadamantane: Similar in structure but with an additional nitro group, making it more reactive.
1,3-Diaminoadamantane: Lacks the nitro group, resulting in different reactivity and applications.
1-Nitroadamantane: Contains only the nitro group, used as an intermediate in the synthesis of other derivatives.
The uniqueness of 1-amino-3-nitroadamantane lies in its combination of both amino and nitro groups, which provides a balance of reactivity and stability, making it versatile for various applications .
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(5S,7R)-3-nitroadamantan-1-amine |
InChI |
InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2/t7-,8+,9?,10? |
Clé InChI |
IGRDMGWZTHMMAM-BQKDNTBBSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)[N+](=O)[O-])N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-bromobenzyl)oxy]-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14102308.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102309.png)


![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/structure/B14102330.png)
![6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B14102336.png)
![[R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt](/img/structure/B14102342.png)
![4-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}butanoic acid](/img/structure/B14102349.png)
![8-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B14102350.png)
![4-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102353.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102358.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102363.png)

![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102393.png)
